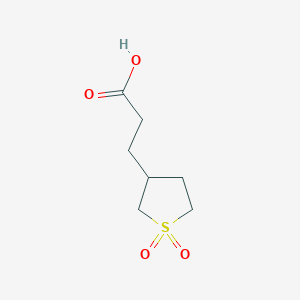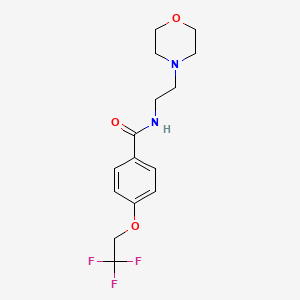
1-(3-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. While I don’t have specific details on the synthetic route for this compound, it likely follows established protocols for urea derivatives. Researchers have explored various synthetic pathways to access similar structures, often involving boron-based reagents such as 4-fluorophenylboronic acid . These reactions typically proceed under mild conditions and yield the desired product.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Morphology
One study investigated the anion's role in tuning the rheology, morphology, and gelation of low molecular weight salt hydrogelators, highlighting the importance of specific interactions for designing materials with tailored properties. This research underlines the versatility of urea derivatives in material science, particularly in hydrogel formation where the physical properties can be adjusted through anion selection (Lloyd & Steed, 2011).
Synthesis of Fluorinated Compounds
Another area of application involves the synthesis of fluorinated compounds, where the condensation of fluorinated esters or diketones with aldehydes and urea leads to the formation of fluorinated pyrimidine derivatives. These compounds have potential in various fields, including medicinal chemistry and material science, demonstrating the compound's relevance in the synthesis of fluorinated molecules (Saloutin et al., 2000).
Interaction with Fluoride Ions
The interaction between urea derivatives and fluoride ions has been extensively studied, revealing insights into hydrogen bonding and proton transfer mechanisms. These interactions are crucial for designing sensors and understanding the nature of chemical bonding in the presence of fluoride ions, contributing to fields such as analytical chemistry and sensor development (Boiocchi et al., 2004).
Neuropeptide S Antagonist Activity
In pharmaceutical research, derivatives of urea have been identified as potent antagonists of Neuropeptide S (NPS), indicating their potential in developing treatments for disorders related to NPS activity. This showcases the compound's significance in neuromodulation and drug development (Zhang et al., 2008).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using urea as a catalyst or reactant underscores the versatility of urea derivatives in organic synthesis. These findings contribute to the development of new materials and bioactive molecules, highlighting the broad applicability of urea derivatives in chemical synthesis (Sharma et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2/c18-11-4-6-14(7-5-11)23-9-8-20-15(16(23)24)22-17(25)21-13-3-1-2-12(19)10-13/h1-10H,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTUARIZXZFPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2718679.png)


![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2718688.png)
![8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718691.png)





![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2718699.png)

![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide](/img/structure/B2718701.png)
![3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2718702.png)